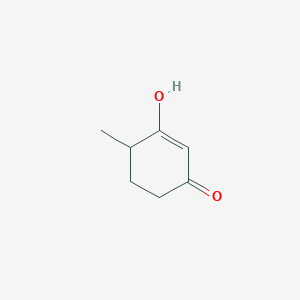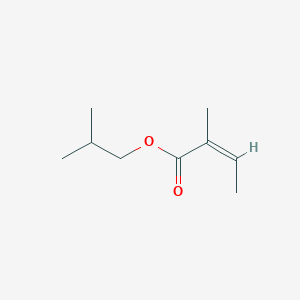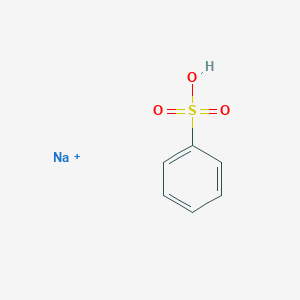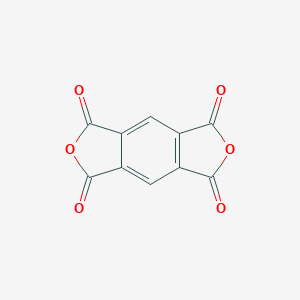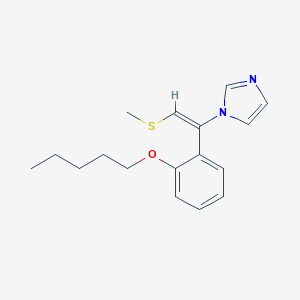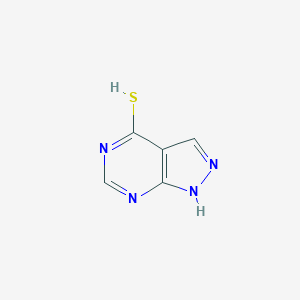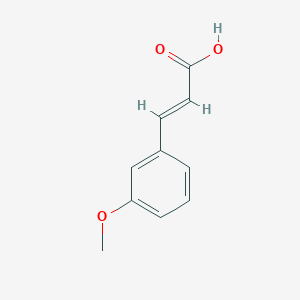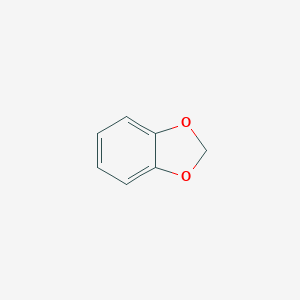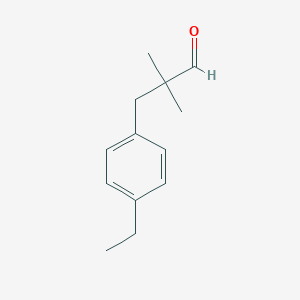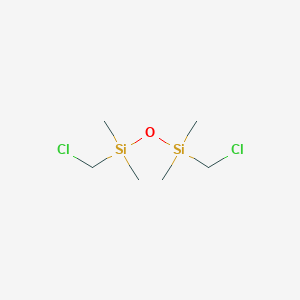
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is a colorless to light-yellow liquid . It is also known as (chloromethyl)({[(chloromethyl)dimethylsilyl]oxy})dimethylsilane .
Synthesis Analysis
The synthesis of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane involves organocatalytic polymerization methods . Sulfenate anions, generated from bench-stable sulfoxide precatalysts, are used as organocatalysts . The sulfenate anion promotes an umpolung polycondensation via step-growth propagation cycles involving sulfoxide intermediates .Molecular Structure Analysis
The molecular formula of 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is C8H8Cl2 . Its molecular weight is 175.05 g/mol . The InChIKey of the compound is GRJWOKACBGZOKT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is a colorless to light-yellow liquid . Its density is 1.0±0.1 g/cm3 . The boiling point is 204.7±0.0 °C at 760 mmHg . The vapour pressure is 0.4±0.3 mmHg at 25°C .Scientific Research Applications
- Summary of the Application : 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is used as a bifunctional silylating agent . Silylating agents are commonly used in organic chemistry to protect reactive functional groups in a molecule during a chemical reaction.
- Summary of the Application : There’s a mention of the use of a chloromethyl compound in the chloromethylation of aromatic compounds . While it doesn’t specifically mention 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, it’s possible that it could be used in a similar manner.
- Methods of Application : The process involves the use of a chloromethyl compound, chlorosulfonic acid, and dimethoxymethane at -10°C .
- Results or Outcomes : The outcome of this process is the chloromethylation of the aromatic compound .
Silylating Agent in Organic Chemistry
Chloromethylation of Aromatic Compounds
- Summary of the Application : This compound is a key intermediate in the production of a variety of silicone materials . It is commonly used as a crosslinking agent in the manufacture of silicones, imparting enhanced thermal stability, electrical insulation, and resistance to weathering .
- Methods of Application : The compound is mixed with the silicone material during the manufacturing process. The exact methods and conditions can vary depending on the specific type of silicone being produced .
- Results or Outcomes : The use of this compound can enhance the properties of the silicone material, including its thermal stability, electrical insulation, and resistance to weathering .
- Summary of the Application : 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is utilized as a reactive diluent in epoxy resins . It can improve the mechanical properties of the final product .
- Methods of Application : The compound is mixed with the epoxy resin during the manufacturing process. The exact methods and conditions can vary depending on the specific type of epoxy resin being produced .
- Results or Outcomes : The use of this compound can enhance the mechanical properties of the epoxy resin, leading to a stronger and more durable final product .
- Summary of the Application : This compound is used as a coupling agent in the production of silica and other inorganic materials .
- Methods of Application : The compound is mixed with the inorganic material during the manufacturing process. The exact methods and conditions can vary depending on the specific type of inorganic material being produced .
- Results or Outcomes : The use of this compound can enhance the properties of the inorganic material, including its stability and durability .
Production of Silicone Materials
Reactive Diluent in Epoxy Resins
Coupling Agent in the Production of Silica and Other Inorganic Materials
- Chemical Intermediate in Pharmaceutical Industry
- Summary of the Application : This compound could potentially be used as a chemical intermediate in the synthesis of various pharmaceuticals . While specific applications in this field are not readily available, the reactivity of the chloromethyl groups could make it useful in a variety of synthetic pathways.
- Methods of Application : The exact methods of application would depend on the specific synthetic pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to produce the desired pharmaceutical compound .
- Results or Outcomes : The use of this compound as a chemical intermediate could potentially lead to the synthesis of new pharmaceutical compounds with beneficial properties .
Safety And Hazards
properties
IUPAC Name |
chloromethyl-[chloromethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGGEWGFZUDQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)O[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062348 | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
2362-10-9 | |
| Record name | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(chloromethyl)tetramethyldisiloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



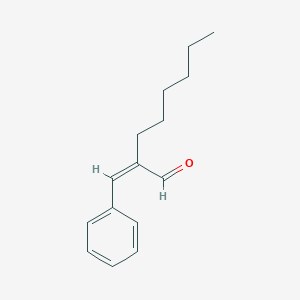
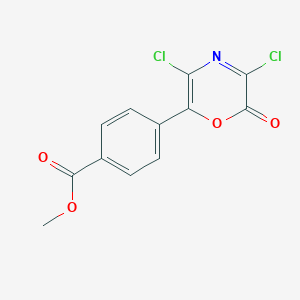
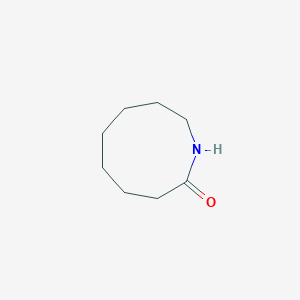
![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
